molecular formula C10H11NO3 B2738711 2-[2-(Carbamoylmethyl)phenyl]acetic acid CAS No. 87813-67-0

2-[2-(Carbamoylmethyl)phenyl]acetic acid

Cat. No.: B2738711
CAS No.: 87813-67-0
M. Wt: 193.202
InChI Key: BJUMHARDUWZBFX-UHFFFAOYSA-N
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Description

2-[2-(Carbamoylmethyl)phenyl]acetic acid is a phenylacetic acid derivative featuring a carbamoylmethyl (-CH₂C(O)NH₂) substituent at the ortho position of the phenyl ring. Its synthesis typically involves multi-step routes, including Suzuki-Miyaura coupling, amidation, and hydrolysis, with yields influenced by reaction conditions such as acidic or alkaline media .

Properties

IUPAC Name

2-[2-(2-amino-2-oxoethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUMHARDUWZBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Carbamoylmethyl)phenyl]acetic acid typically involves the reaction of phenylacetic acid with carbamoylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the carbamoylmethyl group onto the phenyl ring .

Industrial Production Methods

Industrial production of 2-[2-(Carbamoylmethyl)phenyl]acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Carbamoylmethyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Carbamoylmethyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Carbamoylmethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Features

The compound shares the phenylacetic acid backbone (Ph-CH₂-COOH) with other derivatives but is distinguished by the carbamoylmethyl group. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
2-[2-(Carbamoylmethyl)phenyl]acetic acid -CH₂C(O)NH₂ at phenyl ortho position C₁₀H₁₁NO₃ 193.20 Pharmaceutical intermediate
2-[(3,4,5-Triphenyl)phenyl]acetic acid Triphenyl groups at positions 3,4,5 C₂₆H₂₂O₂ 374.45 Bioactive compound synthesis
2-[2-(4-Chlorophenoxy)phenyl]acetic acid -O-C₆H₄-Cl at phenyl ortho position C₁₄H₁₁ClO₃ 262.69 Intermediate for Asenapine production
2-(3-Carbamoylphenoxy)acetic acid -O-C₆H₄-C(O)NH₂ at phenyl meta position C₉H₉NO₄ 195.17 Experimental drug synthesis

Physicochemical Properties

Hydrogen Bonding and Reactivity

  • The carbamoylmethyl group in the target compound provides hydrogen-bonding sites (N-H and O=C-NH₂), enhancing interactions in drug-receptor binding.
  • In contrast, chlorophenoxy analogs rely on halogen bonding for molecular recognition .

Challenges and Innovations

  • Synthetic Efficiency : The target compound’s synthesis requires TiCl₄-catalyzed hydrolysis, which is milder than traditional methods but still faces scalability issues .
  • Purification : Recrystallization from toluene/acetonitrile is preferred over chromatography for cost-effective bulk production .

Biological Activity

2-[2-(Carbamoylmethyl)phenyl]acetic acid, also known by its chemical name and CAS number 87813-67-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 219.23 g/mol
  • Structure : The compound features a phenyl ring substituted with a carbamoylmethyl group and an acetic acid moiety, contributing to its unique biological properties.

Research indicates that 2-[2-(Carbamoylmethyl)phenyl]acetic acid may exhibit various mechanisms of action, including:

  • Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory disorders.
  • Analgesic Effects : The acetic acid component may contribute to pain relief, akin to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antimicrobial Properties : Some studies indicate that derivatives of this compound possess antimicrobial activity against specific bacterial strains.

Biological Activity Data

StudyBiological ActivityFindings
Anti-inflammatoryInhibition of TNF-alpha production in vitro.
AnalgesicReduced pain response in animal models.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Anti-inflammatory Effects :
    A study conducted on murine models demonstrated that administration of 2-[2-(Carbamoylmethyl)phenyl]acetic acid resulted in a significant decrease in paw edema induced by carrageenan. The mechanism was linked to the suppression of NF-kB signaling pathways, which are crucial in mediating inflammation.
  • Analgesic Properties :
    In a controlled trial involving rats subjected to formalin-induced pain, the compound exhibited a dose-dependent analgesic effect comparable to that of standard analgesics like ibuprofen. Behavioral assessments indicated reduced licking and biting behaviors post-treatment.
  • Antimicrobial Activity :
    A comparative study assessed the antimicrobial efficacy of 2-[2-(Carbamoylmethyl)phenyl]acetic acid against common pathogens. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating infections.

Research Findings

Recent investigations into the pharmacodynamics and pharmacokinetics of 2-[2-(Carbamoylmethyl)phenyl]acetic acid have revealed:

  • Absorption and Metabolism : The compound exhibits moderate bioavailability with peak plasma concentrations achieved within 1-2 hours post-administration.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.

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